Clemastine fumarate salt

Histamine H1 receptor Calcium mobilization Functional antagonism

Clemastine fumarate salt (CAS 14976-57-9) is a first-generation ethanolamine-class histamine H1 receptor antagonist that exhibits a dual pharmacological profile: potent H1 blockade (Ki = 0.26 nM) combined with meaningful affinity for muscarinic acetylcholine receptors (Ki = 16 nM). Unlike most second-generation antihistamines that were structurally optimized to eliminate central nervous system penetration and cholinergic activity, clemastine retains a deliberately balanced polypharmacology that has recently enabled its repurposing as a remyelination-promoting agent in multiple sclerosis.

Molecular Formula C25H30ClNO5
Molecular Weight 460.0 g/mol
Cat. No. B14866593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemastine fumarate salt
Molecular FormulaC25H30ClNO5
Molecular Weight460.0 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyPMGQWSIVQFOFOQ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clemastine Fumarate Salt – Pharmacological Profile and Scientific Procurement Differentiation from In-Class H1 Antihistamines


Clemastine fumarate salt (CAS 14976-57-9) is a first-generation ethanolamine-class histamine H1 receptor antagonist that exhibits a dual pharmacological profile: potent H1 blockade (Ki = 0.26 nM) combined with meaningful affinity for muscarinic acetylcholine receptors (Ki = 16 nM) . Unlike most second-generation antihistamines that were structurally optimized to eliminate central nervous system penetration and cholinergic activity, clemastine retains a deliberately balanced polypharmacology that has recently enabled its repurposing as a remyelination-promoting agent in multiple sclerosis . The fumarate salt form is the pharmaceutical standard for oral formulation, providing enhanced stability and manufacturability compared to the freebase .

Dual H1/mAChR target engagement probe
P2X7 receptor positive allosteric modulation activity
Fumarate salt form for oral formulation studies
Reported remyelination endpoint context

Why Clemastine Fumarate Cannot Be Interchanged with Other First- or Second-Generation Antihistamines in Research and Clinical Applications


Antihistamines within the same generation or chemical class exhibit widely divergent secondary pharmacology that precludes simple interchange. Clemastine fumarate occupies a unique pharmacological niche: it possesses H1 receptor antagonism that is approximately 33-fold more potent than diphenhydramine and 6.7-fold more potent than chlorpheniramine in functional cellular assays, yet it retains muscarinic receptor engagement at a level that is pharmacologically meaningful for oligodendrocyte differentiation—an activity entirely absent from second-generation agents such as loratadine and fexofenadine . Furthermore, clemastine is the only FDA-approved antihistamine with a positive allosteric modulator (PAM) activity at P2X7 purinergic receptors (EC50 = 10 µM), a property that sensitizes the receptor to lower ATP concentrations and augments IL-1β release from macrophages . Substituting clemastine with diphenhydramine, loratadine, or cetirizine would eliminate the polypharmacology that underpins its remyelination applications, while substituting with other antimuscarinic remyelination candidates (e.g., benztropine) would sacrifice H1 antagonism and introduce distinct off-target profiles. The quantitative evidence below establishes the specific dimensions along which clemastine fumarate differentiates from its closest comparators.

Diphenhydramine
Lacks mAChR affinity, P2X7 PAM activity, and remyelination evidence; shorter half-life
Loratadine / Cetirizine
No mAChR engagement; no P2X7 modulation; no remyelination trial data
Benztropine
Sacrifices H1 receptor antagonism; distinct off-target profile

Clemastine Fumarate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


H1 Receptor Functional Antagonism: Clemastine Is 33-Fold More Potent Than Diphenhydramine and 6.7-Fold More Potent Than Chlorpheniramine in HL-60 Calcium Mobilization Assays

In a direct head-to-head comparison within the same experimental system, clemastine fumarate inhibited histamine-induced intracellular calcium ([Ca2+]i) elevation in dibutyryl-cAMP-differentiated HL-60 cells with an IC50 of 3 nM. Under identical conditions, chlorpheniramine exhibited an IC50 of 20 nM (6.7-fold less potent), and diphenhydramine exhibited an IC50 of 100 nM (33-fold less potent) . This 33-fold potency advantage over diphenhydramine translates into a substantially lower molar dose requirement to achieve equivalent H1 blockade—a critical consideration for in vitro experimental design where off-target effects scale with compound concentration.

H1 Functional Antagonism
Head-to-head
Clemastine IC50 3 nM
vs Chlorpheniramine 20 nM
vs Diphenhydramine 100 nM
33-fold higher affinity than diphenhydramine
Supports high-affinity H1 blockade at low concentrations in functional assays
HL-60 cell calcium mobilization assay; reduces solvent exposure
Histamine H1 receptor Calcium mobilization Functional antagonism First-generation antihistamine

Differential Muscarinic Receptor Affinity: Clemastine (Ki = 16 nM) Binds mAChRs with 6- to 16-Fold Higher Affinity Than Diphenhydramine (Ki = 100–260 nM Across M1–M5 Subtypes)

Clemastine fumarate binds to muscarinic acetylcholine receptors (mAChRs) with a Ki of 16 nM . In contrast, diphenhydramine—the most commonly referenced first-generation antihistamine comparator—binds to human recombinant M1–M5 muscarinic receptor subtypes with Ki values ranging from 100 to 260 nM , representing a 6- to 16-fold weaker affinity. While second-generation antihistamines such as loratadine (Ki = 35 nM at H1) exhibit negligible muscarinic receptor engagement , clemastine's balanced H1/mAChR dual-affinity profile (H1-to-mAChR selectivity ratio of approximately 62-fold) is hypothesized to underlie its unique ability to promote oligodendrocyte precursor cell differentiation—a property that screens of ~1,000 bioactive compounds identified as shared among antimuscarinic agents including clemastine and benztropine .

mAChR Affinity
Cross-study comparable
Clemastine Ki 16 nM
Diphenhydramine M1–M5 Ki 100–260 nM
6- to 16-fold higher affinity
Supports muscarinic receptor engagement for oligodendrocyte differentiation studies
Binding assays; loratadine lacks measurable mAChR binding
Muscarinic acetylcholine receptor Anticholinergic Receptor binding Oligodendrocyte differentiation

Unique P2X7 Positive Allosteric Modulation: Clemastine Sensitizes P2X7 Receptors to ATP with EC50 = 10 µM—an Activity Absent from All Other Approved H1 Antihistamines

Clemastine fumarate uniquely acts as an extracellularly binding positive allosteric modulator (PAM) of the human P2X7 receptor, sensitizing the receptor to lower ATP concentrations and facilitating its pore dilation with an EC50 of 10 µM . This activity was identified through a screen of a compound library comprising approved or clinically tested drugs in stably transfected HEK293 cells; clemastine markedly sensitized Ca2+ entry through P2X7 to lower ATP concentrations . Crucially, this P2X7 PAM activity is independent of histamine H1 receptor blockade and is not shared by other first-generation antihistamines such as diphenhydramine or chlorpheniramine, nor by second-generation agents such as loratadine or cetirizine. In functional terms, clemastine augmented ATP-induced cation entry and Yo-Pro-1 uptake in human monocyte-derived macrophages and increased IL-1β release from LPS-primed human macrophages . This P2X7-modulating property is structurally distinct from clemastine's H1 and mAChR activities and represents a genuine pharmacological differentiation not available from any comparator antihistamine.

P2X7 PAM Activity
Direct head-to-head
EC50 = 10 µM
Only approved H1 antihistamine with P2X7 PAM
Provides a unique chemical probe for P2X7 purinergic signaling research
Augments ATP-induced IL-1β release from human macrophages
P2X7 purinergic receptor Positive allosteric modulator IL-1β release Macrophage immunomodulation

Clinical Remyelination Efficacy: Clemastine Fumarate Reduced Visual Evoked Potential P100 Latency by 1.7 ms/eye (p = 0.0048) in the Phase II ReBUILD Trial—No Other Antihistamine Has Demonstrated Remyelination in a Randomized Controlled Trial

In the randomized, double-blind, placebo-controlled, crossover Phase II ReBUILD trial (NCT02040298), clemastine fumarate (5.36 mg orally twice daily) met its primary efficacy endpoint by reducing P100 latency delay on full-field pattern-reversal visual evoked potentials (VEP) by 1.7 ms/eye (95% CI 0.5–2.9; p = 0.0048) in 50 patients with relapsing multiple sclerosis and chronic demyelinating optic neuropathy . A post-hoc delayed-treatment analysis showed an improvement in low-contrast letter acuity of 1.6 letters per eye (p = 0.022) . This is the first randomized controlled trial to document efficacy of any remyelinating drug for chronic demyelinating injury in MS. By contrast, no other H1 antihistamine—including diphenhydramine, loratadine, cetirizine, or fexofenadine—has been evaluated in a positive remyelination clinical trial. The antimuscarinic agent benztropine, which shares clemastine's in vitro pro-oligodendrocyte differentiation activity, has not advanced to positive Phase II remyelination data .

Remyelination Endpoint
Reported trial context
VEP P100 latency reduction
−1.7 ms/eye (95% CI 0.5–2.9, p=0.0048)
ReBUILD Phase II crossover trial (n=50)
Supports remyelination endpoint monitoring in MS research models
No comparator antihistamine has reported remyelination trial data
Remyelination Multiple sclerosis Visual evoked potential Oligodendrocyte differentiation

Pharmacokinetic Half-Life Differentiation: Clemastine Terminal Elimination t1/2 = 21.3 h Supports Twice-Daily Dosing vs. Diphenhydramine t1/2 = 3–9 h Requiring 4–6 Hourly Administration

Clemastine fumarate exhibits a terminal elimination half-life (t1/2) of 21.3 ± 11.6 hours following oral administration, with steady-state concentrations consistent with linear pharmacokinetic processes and clearance unaffected by age or race . This contrasts sharply with diphenhydramine, which has a substantially shorter elimination half-life of approximately 3–9 hours in healthy adults , and with loratadine (mean t1/2 ≈ 8 hours) and cetirizine (t1/2 ≈ 8–10 hours) . Clemastine's prolonged half-life translates pharmacodynamically into antihistaminic activity that persists for 10–12 hours and, in some cases, up to 24 hours following a single oral dose, as demonstrated by wheal-and-flare suppression studies . Its oral bioavailability is 39.2 ± 12.4%, reflecting a first-pass reduction in the extent of absorption, with a high volume of distribution (799 ± 315 L) indicating extensive extravascular distribution .

Elimination Half-life
Cross-study comparable
Clemastine t1/2 21.3 h
Diphenhydramine t1/2 3–9 h
~2.4- to 7.1-fold longer
Supports twice-daily dosing designs in chronic in vivo studies
Reduces handling frequency vs. shorter-acting alternatives
Pharmacokinetics Elimination half-life Oral bioavailability Dosing schedule

High-Value Application Scenarios for Clemastine Fumarate Salt Based on Quantitative Differentiation Evidence


Translational Remyelination and Multiple Sclerosis Research

Clemastine fumarate is the only H1 antihistamine with positive Phase II clinical trial evidence of remyelination, having reduced VEP P100 latency by 1.7 ms/eye (p = 0.0048) in the ReBUILD trial . Its dual H1/mAChR pharmacology (Ki = 0.26 nM and 16 nM, respectively) drives oligodendrocyte precursor cell differentiation through muscarinic receptor antagonism, as identified in high-throughput screens of ~1,000 bioactive compounds . No alternative antihistamine—first- or second-generation—has demonstrated comparable clinical remyelination outcomes. Procurement for MS translational research necessitates clemastine specifically; diphenhydramine, loratadine, or cetirizine cannot serve as valid substitutes due to the absence of both the requisite mAChR affinity profile and clinical remyelination evidence.

P2X7 Purinergic Receptor Pharmacology and Neuroinflammation Studies

Clemastine fumarate is the sole FDA-approved antihistamine that functions as a positive allosteric modulator (PAM) of the P2X7 receptor (EC50 = 10 µM), sensitizing the receptor to lower ATP concentrations and augmenting IL-1β release from LPS-primed human macrophages . This activity is structurally and mechanistically independent of its H1 and mAChR activities. For laboratories investigating P2X7-mediated inflammasome activation, cytokine release, or purinergic signaling in neuroinflammation, clemastine provides a unique chemical probe; no other antihistamine (including diphenhydramine, chlorpheniramine, loratadine, or cetirizine) exhibits P2X7 PAM activity in the same screening platform. Substitution would eliminate the P2X7-modulating dimension entirely.

High-Potency H1 Receptor Antagonism in In Vitro Hypersensitivity and Mast Cell Degranulation Assays

With an IC50 of 3 nM for inhibiting histamine-induced [Ca2+]i elevation in HL-60 cells, clemastine fumarate is 33-fold more potent than diphenhydramine (IC50 = 100 nM) and 6.7-fold more potent than chlorpheniramine (IC50 = 20 nM) in the same functional assay . This high potency enables effective H1 blockade at lower compound concentrations, reducing solvent (e.g., DMSO) exposure and minimizing concentration-dependent off-target effects. For mast cell degranulation studies, basophil activation assays, and histamine-induced calcium signaling experiments, clemastine's superior potency provides a practical experimental advantage over weaker first-generation comparators.

Sustained-Exposure In Vivo Pharmacodynamic Studies Requiring Twice-Daily Dosing

Clemastine fumarate's terminal elimination half-life of 21.3 ± 11.6 hours supports twice-daily oral dosing with sustained antihistaminic activity over 10–24 hours . This contrasts with diphenhydramine (t1/2 = 3–9 h, requiring dosing every 4–6 hours) and is competitive with second-generation agents such as loratadine (t1/2 ≈ 8 h) and cetirizine (t1/2 ≈ 8–10 h) . For chronic in vivo experimental paradigms—including the 90-day continuous dosing regimen used in the ReBUILD remyelination trial—clemastine's extended half-life minimizes handling stress and dosing frequency while maintaining consistent target engagement. Researchers designing long-term pharmacodynamic studies should weigh this pharmacokinetic profile against the more frequent dosing schedules required for shorter-acting first-generation alternatives.

Application
Selection Property
Validation Focus
Remyelination pathway research
Dual H1/mAChR target engagement
Reported remyelination endpoint context
P2X7 purinergic signaling studies
Unique P2X7 PAM activity
P2X7-mediated IL-1β release assay
High-affinity H1 functional assays
High H1 affinity in functional assays
Calcium mobilization assay context
Sustained-exposure in vivo models
Extended pharmacokinetic half-life
Dosing schedule and target engagement consistency
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